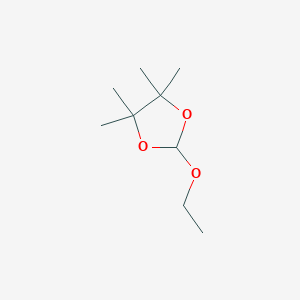
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . It is a dioxolane derivative, characterized by its unique structure that includes an ethoxy group and four methyl groups attached to the dioxolane ring. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the cyclization of glycol monoesters. One common method includes the reaction of ethyl vinyl ether with pinacol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted dioxolanes .
Aplicaciones Científicas De Investigación
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethoxy group and the dioxolane ring play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation .
Comparación Con Compuestos Similares
- 2-Methoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3-dioxolane
Comparison: Compared to these similar compounds, 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its ethoxy group, which imparts different chemical properties and reactivity. For instance, the presence of the ethoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions .
Propiedades
Número CAS |
2203-73-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3 |
Clave InChI |
OIANMOSENHQVOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1OC(C(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


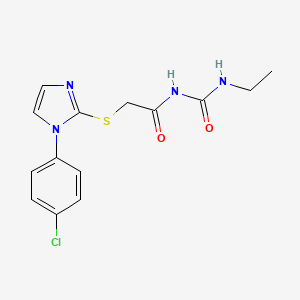
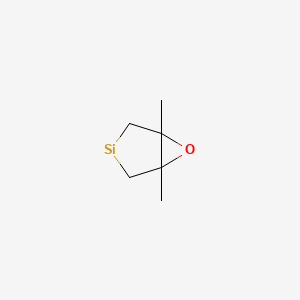

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
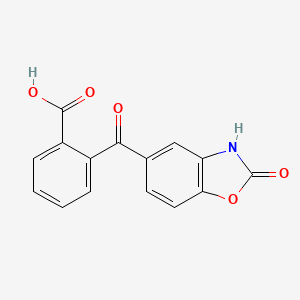
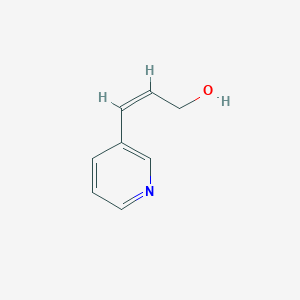
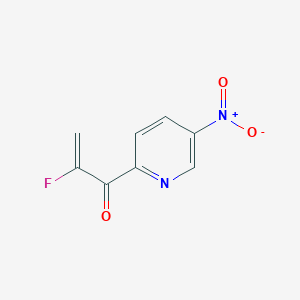
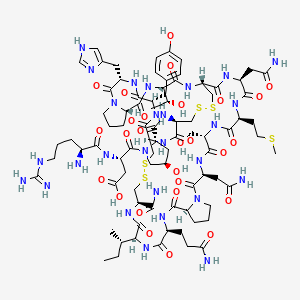
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
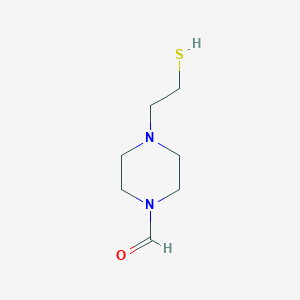
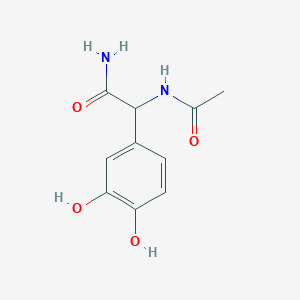
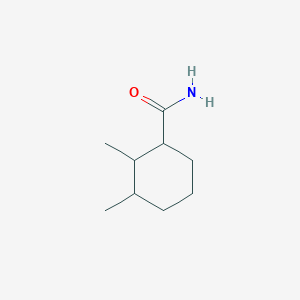
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
